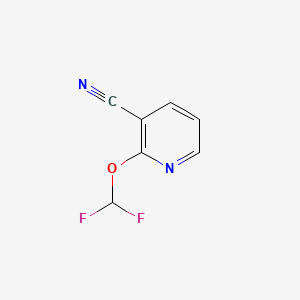

2-(Difluoromethoxy)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXJWFNKTDWPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673299 | |

| Record name | 2-(Difluoromethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214388-53-0 | |

| Record name | 2-(Difluoromethoxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(Difluoromethoxy)nicotinonitrile (CAS 1214388-53-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)nicotinonitrile is a fluorinated pyridine derivative that has garnered interest within the fields of medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) into the nicotinonitrile scaffold can significantly modulate the physicochemical and pharmacokinetic properties of molecules, potentially enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and potential applications, with a focus on providing practical information for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₄F₂N₂O and a molecular weight of 170.12 g/mol .[1][2][3] It is recommended to be stored in an inert atmosphere at 2-8°C.[1][3] The purity of commercially available this compound is typically around 95%.[1][3]

| Property | Value | Reference |

| CAS Number | 1214388-53-0 | [1][2][3] |

| Molecular Formula | C₇H₄F₂N₂O | [1][2][3] |

| Molecular Weight | 170.12 g/mol | [1][2][3] |

| Physical Form | Solid | [1][3] |

| Purity | ~95% | [1][3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1][3] |

| InChI | 1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H | [1] |

| InChI Key | CLXJWFNKTDWPKP-UHFFFAOYSA-N | [1] |

Synthesis

One plausible synthetic approach could start from a suitable 2-hydroxynicotinonitrile derivative, followed by a difluoromethylation reaction. The difluoromethylation of phenols is a known transformation in medicinal chemistry.[1]

Below is a generalized, hypothetical workflow for the synthesis of this compound based on common synthetic strategies for related compounds. Note: This is a theoretical pathway and has not been experimentally validated.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Difluoromethoxy)nicotinonitrile. Due to the limited availability of specific experimental and biological data in peer-reviewed literature, this document also outlines a generalized, yet robust, experimental workflow for the characterization of such a novel chemical entity.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for experimental design, chemical synthesis, and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 170.12 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₄F₂N₂O | [1][2][3] |

| CAS Number | 1214388-53-0 | [1][2][4] |

| Physical Form | Solid | [1][2] |

| Predicted Boiling Point | 235.2 ± 35.0 °C | [5] |

| Predicted Density | 1.34 g/cm³ | [5] |

| Purity | Typically ≥95% | [1][2][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2][4] |

Generalized Experimental Protocols

Structural Elucidation

Objective: To confirm the chemical structure and identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and environment of hydrogen atoms. The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and the proton of the difluoromethoxy group.

-

¹³C NMR: To identify the number and types of carbon atoms. Signals for the nitrile carbon, the carbons of the pyridine ring, and the carbon of the difluoromethoxy group would be expected.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atoms in the difluoromethoxy group.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition, providing strong evidence for the molecular formula C₇H₄F₂N₂O.

-

Purity Assessment

Objective: To determine the purity of the compound, which is critical for subsequent biological assays and further experiments.

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method would be developed using a C18 column.

-

The mobile phase would likely consist of a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection would be performed using a UV detector, monitoring at a wavelength appropriate for the pyridine chromophore (e.g., 254 nm).

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

-

-

Elemental Analysis:

-

To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values for the proposed molecular formula.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

References

2-(Difluoromethoxy)nicotinonitrile chemical properties

An In-depth Overview for Chemical and Pharmaceutical Development

This technical guide provides a comprehensive overview of the known chemical properties, safety information, and potential synthetic considerations for 2-(Difluoromethoxy)nicotinonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the application of this fluorinated heterocyclic compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative characterized by a difluoromethoxy group at the 2-position and a nitrile group at the 3-position. The presence of the difluoromethoxy group can significantly influence the compound's metabolic stability and lipophilicity, making it of interest in medicinal chemistry.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1214388-53-0[2][3] |

| Molecular Formula | C₇H₄F₂N₂O[2][3][4] |

| Molecular Weight | 170.12 g/mol [2][3] |

| Synonyms | 3-Cyano-2-(difluoromethoxy)pyridine, 2-(difluoromethoxy)pyridine-3-carbonitrile[5] |

| InChI | 1S/C7H4F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H[2] |

| InChI Key | CLXJWFNKTDWPKP-UHFFFAOYSA-N[2] |

| SMILES | N#CC1=C(OC(F)F)N=CC=C1[4] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid[2] | [2] |

| Appearance | Off-white to light yellow solid | [5] |

| Boiling Point | 235.2 ± 35.0 °C (Predicted) | [5] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | -2.21 ± 0.29 (Predicted) | [5] |

| Purity | Typically available at ≥95% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2][4] |

Safety and Handling

This compound is classified as a warning-level hazard. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Safety Information

| Category | Information |

| Signal Word | Warning[2] |

| Pictogram | GHS07 (Exclamation mark)[2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.[2][4] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.[2][4] |

Synthesis and Reactivity

The synthesis would likely involve two key transformations: the introduction of the nitrile group and the difluoromethoxylation of a corresponding phenol.

-

Nitril-Group Introduction : The nitrile group on a pyridine ring can be introduced via several methods, such as the dehydration of a nicotinamide precursor using a dehydrating agent like phosphorus pentoxide.[6]

-

Difluoromethoxylation : The difluoromethoxy group is typically introduced by the reaction of a phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, under basic conditions.[7] A potential synthetic route could therefore start from 2-hydroxynicotinonitrile.

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of both the nitrile and the difluoromethoxy groups, affecting the electron density of the pyridine ring.

Analytical Methods

Specific, validated analytical methods for the quantification and characterization of this compound have not been published. Based on its structure, the following analytical techniques would be applicable for its analysis:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification, likely with UV detection due to the aromatic nature of the compound.

-

Gas Chromatography (GC): May be suitable depending on the compound's volatility and thermal stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile group.[8]

-

Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

Development and validation of such methods would be a critical step for any research or development involving this compound.[9]

Biological Activity and Potential Applications

As of the date of this document, there is no specific published research on the biological activity or signaling pathway interactions of this compound. However, the nicotinonitrile scaffold is present in a number of biologically active compounds with a range of activities, including anticancer properties.[10][11][12] The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties.[1] Therefore, this compound could be a valuable building block or lead compound for the development of novel therapeutics. Further research is required to explore its biological potential.

Conclusion and Future Outlook

This compound is a chemical entity with potential applications in drug discovery and materials science. This guide summarizes the currently available data on its chemical properties and safety. A significant information gap exists regarding its detailed synthesis, analytical methods, and biological activity. The logical next steps for the scientific community would be to develop and publish a robust synthetic protocol, fully characterize the compound using modern analytical techniques, and investigate its biological profile to uncover any potential therapeutic applications.

Caption: Overview of the current state of knowledge for this compound.

References

- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1214388-53-0 [sigmaaldrich.cn]

- 3. This compound | 1214388-53-0 [chemicalbook.com]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. This compound | 1214388-53-0 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(Difluoromethoxy)nicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The difluoromethoxy group (OCF₂H) is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details the primary synthetic routes, including the O-difluoromethylation of 2-hydroxynicotinonitrile, and provides adaptable experimental protocols. All quantitative data is summarized for clarity, and logical workflows are visualized using diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy group, in particular, offers a unique combination of electronic and steric properties that can significantly improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This compound serves as a crucial intermediate for the synthesis of a variety of pharmaceutical agents. This guide outlines the prevalent synthetic strategies to access this important compound.

Primary Synthesis Pathway: O-Difluoromethylation of 2-Hydroxynicotinonitrile

The most direct and widely applicable route to this compound involves the O-difluoromethylation of 2-hydroxynicotinonitrile (which exists in tautomeric equilibrium with 2-pyridone-3-carbonitrile). This transformation can be achieved using several difluorocarbene precursors.

Synthesis of the Starting Material: 2-Hydroxynicotinonitrile

2-Hydroxynicotinonitrile can be synthesized via a multi-component reaction. A common method involves the condensation of an aromatic aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate.[1]

Experimental Protocol: Synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles (General Procedure) [1]

A mixture of an aromatic aldehyde (1.0 eq), a substituted acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and an excess of ammonium acetate is refluxed in ethanol for 10-12 hours. The resulting precipitate is then collected and purified by recrystallization from a DMF/ethanol mixture or by silica gel column chromatography.

Table 1: Summary of Quantitative Data for the Synthesis of 2-Hydroxynicotinonitrile Analogs [1]

| Entry | Aromatic Aldehyde | Acetophenone | Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 85 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 4-(4-chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 92 |

| 3 | 4-Methoxybenzaldehyde | 4-Methylacetophenone | 4-(4-methoxyphenyl)-6-(p-tolyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 88 |

O-Difluoromethylation using Diethyl (Bromodifluoromethyl)phosphonate

A robust method for the difluoromethylation of phenolic compounds involves the use of diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. This reagent is known for its efficiency and mild reaction conditions.

Experimental Protocol: O-Difluoromethylation of 2-Hydroxynicotinonitrile (Adapted from a similar procedure)

To a solution of 2-hydroxynicotinonitrile (1.0 eq) and potassium hydroxide (2.0 eq) in a mixture of acetonitrile and water (1:1) at -30°C, diethyl (bromodifluoromethyl)phosphonate (2.1 eq) is added. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. Following the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Table 2: Estimated Quantitative Data for the O-Difluoromethylation of 2-Hydroxynicotinonitrile

| Parameter | Value |

| Starting Material | 2-Hydroxynicotinonitrile |

| Reagent | Diethyl (bromodifluoromethyl)phosphonate |

| Base | Potassium Hydroxide |

| Solvent | Acetonitrile/Water |

| Estimated Yield | 60-70% |

| Purity | >95% (after chromatography) |

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the primary synthesis pathway for this compound.

References

Technical Guide: Spectroscopic Analysis of 2-(Difluoromethoxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic characterization of 2-(Difluoromethoxy)nicotinonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data, this guide presents a compilation of available information supplemented with standardized, illustrative experimental protocols and representative data to serve as a practical reference for researchers. The methodologies outlined herein are fundamental for ensuring the identity, purity, and structural integrity of this compound in a research and development setting.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 1211533-74-3 |

| Molecular Formula | C₇H₄F₂N₂O |

| Molecular Weight | 186.12 g/mol |

| Chemical Structure |

|

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and publicly available data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.45 | dd | 1H | 4.9, 1.9 | H-6 |

| 8.12 | dd | 1H | 7.6, 1.9 | H-4 |

| 7.20 | t | 1H | 73.4 | OCF₂H |

| 7.15 | dd | 1H | 7.6, 4.9 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 152.4 | C-2 |

| 149.8 | C-6 |

| 142.1 | C-4 |

| 120.5 | C-5 |

| 115.8 (t, J=260 Hz) | OCF₂H |

| 114.7 | CN |

| 110.1 | C-3 |

Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -88.5 | d | 73.4 | OCF₂H |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 186.03 | [M]⁺ (Molecular Ion) |

| 135.03 | [M - OCF₂H]⁺ |

Table 5: FT-IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2235 | Strong | C≡N Stretch |

| 1600, 1570, 1470 | Medium | C=C, C=N Aromatic Ring Stretch |

| 1250-1050 | Strong | C-O-C, C-F Stretch |

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

-

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The proton spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

¹⁹F NMR Acquisition: The fluorine spectrum was acquired with a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 64 scans were accumulated.

-

Data Processing: All spectra were processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the internal TMS standard (0.00 ppm for ¹H and ¹³C NMR) or an external standard for ¹⁹F NMR.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (MSD).

-

Sample Preparation: A 1 mg/mL solution of this compound was prepared in dichloromethane.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

-

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups.

Workflow and Data Integration

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the 2-(Difluoromethoxy)nicotinonitrile Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinonitrile scaffold is a prominent feature in medicinal chemistry, recognized for its versatile pharmacological activities. The introduction of a difluoromethoxy group at the 2-position of the pyridine ring can significantly modulate the compound's physicochemical and biological properties. This guide provides a comprehensive overview of the 2-(difluoromethoxy)nicotinonitrile core, including its chemical identity, potential synthetic routes, and prospective biological significance based on related structures. Due to the limited availability of public-domain research focused exclusively on this compound, this document leverages data from analogous compounds to present a thorough technical profile.

The IUPAC name for the compound is This compound .[1][2] It is also referred to as 2-(difluoromethoxy)pyridine-3-carbonitrile.

Physicochemical Properties

The incorporation of the difluoromethoxy group is a strategic choice in drug design. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by acting as a lipophilic hydrogen bond donor.[3]

A summary of the available physicochemical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1214388-53-0 | [1][4] |

| Molecular Formula | C₇H₄F₂N₂O | [2][5] |

| Molecular Weight | 170.12 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point (Predicted) | 235.2 ± 35.0 °C | [2] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -2.21 ± 0.29 | [2] |

| Storage Conditions | 2-8°C, Inert atmosphere | [4][6] |

Synthesis and Experimental Protocols

Postulated Synthetic Workflow

A potential synthetic pathway could involve the difluoromethylation of a 2-hydroxynicotinonitrile precursor. The following diagram illustrates a logical workflow for the synthesis of the target compound.

General Experimental Protocol for Difluoromethylation

The following is a generalized experimental protocol for the difluoromethylation of a hydroxyl group on an aromatic ring, adapted from the synthesis of related difluoromethoxy-substituted compounds.[7]

-

Preparation : To a solution of the hydroxyl-containing precursor (e.g., 2-hydroxynicotinonitrile) in a suitable solvent system (e.g., a mixture of acetonitrile and water) in a reaction vessel, add a base (e.g., potassium hydroxide).

-

Reaction : To the stirred solution, add the difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate, at room temperature.

-

Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, quench the reaction mixture, for example, with the addition of water.

-

Extraction : Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final difluoromethylated product.

Potential Biological Activity and Signaling Pathways

The nicotinonitrile scaffold is a key component in a variety of biologically active molecules, including several approved drugs.[8] Derivatives of nicotinonitrile have been investigated for their potential as anticancer, antimicrobial, and antidiabetic agents.[9][10]

Anticancer Potential and Relevant Signaling Pathways

Many nicotinonitrile-containing compounds exhibit cytotoxic activity against cancer cell lines.[8] Molecular docking studies on some nicotinonitrile derivatives suggest that they may target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[8]

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer that is a potential target for nicotinonitrile-based inhibitors.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. While specific research on this compound is limited, the well-documented importance of the nicotinonitrile core and the beneficial properties of the difluoromethoxy group suggest that it is a promising scaffold for further investigation. The information presented in this guide, drawn from related compounds and established chemical principles, provides a solid foundation for researchers and scientists interested in exploring the therapeutic potential of this and similar molecules. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 1214388-53-0 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1214388-53-0 [sigmaaldrich.cn]

- 5. This compound | 1214388-53-0 [chemicalbook.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile: A Key Building Block in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-(Difluoromethoxy)nicotinonitrile is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While detailed public information on the specific discovery and biological activity of this compound remains limited, its structural motifs—the nicotinonitrile core and the difluoromethoxy group—are well-established pharmacophores. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and its notable application in the synthesis of advanced therapeutic agents. Furthermore, this document contextualizes its importance by examining the broader significance of the nicotinonitrile scaffold and the strategic use of difluoromethoxy moieties in drug design. A proposed synthetic pathway and a summary of the biological activities of structurally related compounds are also presented to facilitate further research and development.

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The difluoromethoxy group (-OCF₂H) is a particularly attractive substituent due to its ability to act as a bioisostere for other functional groups, modulate lipophilicity, and participate in hydrogen bonding. When combined with a privileged heterocyclic scaffold such as nicotinonitrile (3-cyanopyridine), the resulting molecule, this compound, represents a versatile intermediate for the synthesis of complex and biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1214388-53-0 | Commercial Suppliers |

| Molecular Formula | C₇H₄F₂N₂O | Commercial Suppliers |

| Molecular Weight | 170.12 g/mol | Commercial Suppliers |

| Appearance | Solid | Commercial Suppliers |

Synthesis of this compound: A Proposed Pathway

Detailed experimental protocols for the synthesis of this compound are not explicitly described in publicly accessible literature. However, based on established organic chemistry principles for the synthesis of analogous compounds, a plausible synthetic route can be proposed. This proposed workflow is intended to serve as a conceptual guide for researchers.

A common strategy for the synthesis of 2-alkoxypyridines involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. In this case, the synthesis could potentially commence from 2-chloro-3-cyanopyridine. The difluoromethoxy group can be introduced via a reaction with a difluoromethylating agent.

Disclaimer: The following experimental protocol is a proposed method and has not been experimentally validated from cited literature for this specific compound.

Proposed Experimental Protocol:

Step 1: Synthesis of Sodium Difluoromethoxide. In a flame-dried, inert-atmosphere flask, sodium hydride (1.2 equivalents) is suspended in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). The suspension is cooled to 0 °C, and a solution of difluoromethanol (1.0 equivalent) in DMF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of sodium difluoromethoxide.

Step 2: Nucleophilic Aromatic Substitution. To the solution of sodium difluoromethoxide, 2-chloro-3-cyanopyridine (1.0 equivalent) dissolved in DMF is added. The reaction mixture is then heated to a temperature between 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Role in the Synthesis of MALT1 Inhibitors

The primary documented application of this compound is as a key intermediate in the synthesis of tricyclic compounds that act as inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses, as well as cell survival. Dysregulation of the NF-κB pathway is implicated in various cancers and autoimmune diseases.

In a patented synthetic route, this compound is utilized in a coupling reaction to construct a larger, more complex molecule designed to inhibit MALT1 activity. The nicotinonitrile moiety in this context serves as a versatile scaffold for further chemical modifications, while the difluoromethoxy group contributes to the overall physicochemical and pharmacokinetic properties of the final inhibitor.

Caption: Role of this compound in MALT1 inhibitor synthesis.

Biological Activity of Related Nicotinonitrile Derivatives

While no specific biological data for this compound has been found in the public domain, the broader class of substituted nicotinonitriles exhibits a wide range of pharmacological activities. These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. Table 2 summarizes the reported biological activities of several nicotinonitrile derivatives, illustrating the therapeutic potential of this chemical class.

| Compound Class | Biological Activity | Target/Mechanism of Action |

| Substituted 2-aminonicotinonitriles | Anticancer | Kinase inhibition (e.g., EGFR, VEGFR) |

| Fused Nicotinonitriles | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| 2-Alkoxynicotinonitriles | Antiviral | Inhibition of viral replication |

| Thieno[2,3-b]pyridine-3-carbonitriles | Antimicrobial | Disruption of bacterial cell wall synthesis |

Future Perspectives

This compound stands as a promising, yet underexplored, building block for the development of novel therapeutics. Its demonstrated utility in the synthesis of MALT1 inhibitors suggests its potential for incorporation into other complex molecules targeting a range of diseases. Future research efforts should focus on:

-

Development and publication of a robust and scalable synthesis for this compound to enhance its accessibility to the research community.

-

Systematic biological screening of the compound itself to identify any intrinsic pharmacological activity.

-

Exploration of its use in the synthesis of new chemical libraries to discover novel drug candidates targeting a variety of biological pathways.

The strategic combination of the difluoromethoxy group and the nicotinonitrile scaffold within this single, relatively simple molecule provides a powerful tool for medicinal chemists. As our understanding of the nuanced roles of fluorine in drug design continues to grow, it is anticipated that the importance and application of this compound will expand significantly.

An In-depth Technical Guide to the Starting Materials for 2-(Difluoromethoxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-(difluoromethoxy)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategies, presents quantitative data for key reactions, and provides explicit experimental protocols.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategic pathways, both of which utilize readily accessible pyridine-based precursors. The key transformation in both routes is the introduction of the difluoromethoxy group onto the pyridine ring.

Route 1: O-Difluoromethylation of 2-Hydroxynicotinonitrile

This is the most direct and widely reported method for the synthesis of this compound. This pathway involves the reaction of 2-hydroxynicotinonitrile with a suitable difluoromethylating agent. The hydroxyl group at the 2-position of the pyridine ring acts as a nucleophile, attacking the difluoromethylene source.

Route 2: Nucleophilic Substitution of 2-Chloronicotinonitrile

An alternative approach involves the nucleophilic substitution of a halogen, typically chlorine, at the 2-position of the nicotinonitrile ring with a difluoromethoxide source. This method is contingent on the successful generation and reaction of the difluoromethoxide anion.

Starting Materials: Synthesis and Properties

A thorough understanding of the starting materials is crucial for the successful synthesis of the target compound.

2-Hydroxynicotinonitrile

2-Hydroxynicotinonitrile (also known as 2-hydroxy-3-cyanopyridine) is a pivotal precursor for the primary synthetic route.

Synthesis of 2-Hydroxynicotinonitrile:

One common method for the preparation of 2-hydroxynicotinonitrile involves the hydrolysis of 2-chloronicotinonitrile. This reaction is typically carried out in the presence of a base. Another route involves the reaction of 2-aminonicotinonitrile with sodium nitrite in an acidic medium.

2-Chloronicotinonitrile

2-Chloronicotinonitrile serves as a key starting material for the alternative synthetic pathway and is also a precursor for 2-hydroxynicotinonitrile.

Synthesis of 2-Chloronicotinonitrile:

The synthesis of 2-chloronicotinonitrile is often achieved through the chlorination of nicotinonitrile N-oxide. Common chlorinating agents include phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene). The reaction of 3-cyanopyridine N-oxide with these reagents selectively introduces a chlorine atom at the 2-position.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the target compound and its key precursors.

Synthesis of this compound from 2-Hydroxynicotinonitrile

This protocol is adapted from patent literature describing the O-difluoromethylation of 2-hydroxypyridines.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

A solution of 2-hydroxynicotinonitrile (1.0 eq) in N,N-dimethylformamide (DMF) is treated with potassium carbonate (K₂CO₃, 2.0 eq). The mixture is stirred at a specified temperature (e.g., 80-100 °C) while chlorodifluoromethane (CHClF₂) gas is bubbled through the reaction mixture for a designated period (e.g., 4-8 hours). The reaction progress is monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Synthesis of 2-Hydroxynicotinonitrile from 2-Chloronicotinonitrile

Reaction Scheme:

Figure 2: Synthesis of 2-Hydroxynicotinonitrile.

Procedure:

To a solution of 2-chloronicotinonitrile (1.0 eq) in water, an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) is added. The reaction mixture is heated to reflux for a specified time (e.g., 2-4 hours). The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., concentrated HCl) to a pH of approximately 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydroxynicotinonitrile.

Synthesis of 2-Chloronicotinonitrile from Nicotinonitrile N-oxide

Reaction Scheme:

A Prospective Theoretical Investigation of 2-(Difluoromethoxy)nicotinonitrile: A Technical Guide for Drug Development Professionals

Introduction: 2-(Difluoromethoxy)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry due to the presence of the difluoromethoxy group, a bioisostere for other functional groups that can modulate physicochemical properties such as lipophilicity and metabolic stability. Nicotinonitrile scaffolds are prevalent in numerous biologically active compounds.[1][2] This technical whitepaper outlines a prospective theoretical study of this compound, detailing the computational methodologies and expected outcomes that can guide its development as a potential drug candidate. While experimental data for this specific molecule is not publicly available, this guide draws upon established computational protocols for analogous nicotinonitrile and substituted pyridine derivatives to provide a comprehensive analytical framework.[3][4][5][6]

Core Molecular Properties and Computational Approach

A thorough in-silico analysis of this compound would provide fundamental insights into its structural, electronic, and reactive properties. The primary computational approach utilized in such studies is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.[3][4][5]

Computational Protocol: Geometry Optimization and Vibrational Analysis

The initial step in the theoretical investigation involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.

Experimental Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is created using molecular editing software and converted to a 3D structure.

-

Computational Method: Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4]

-

Basis Set: The 6-311G+(d,p) basis set is employed to provide a good description of the electronic structure.[3]

-

Software: The Gaussian suite of programs is a standard choice for such calculations.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[7][8][9]

Data Presentation: Optimized Geometrical Parameters (Hypothetical Data)

The optimized structure provides key geometrical parameters. The following table presents hypothetical but realistic values for selected bond lengths and angles based on studies of similar molecules.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-O | 1.35 Å |

| O-CF2 | 1.38 Å | |

| C-F (avg) | 1.36 Å | |

| C3-CN | 1.45 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | C3-C2-N1 | 123.0° |

| C2-O-CF2 | 118.5° | |

| F-C-F | 108.0° |

Data Presentation: Predicted Vibrational Frequencies (Hypothetical Data)

The calculated vibrational frequencies can be correlated with experimental IR spectroscopy to confirm the synthesis of the target compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡N stretch | Nitrile | 2235 |

| C-F stretch (asym) | Difluoromethoxy | 1150 |

| C-F stretch (sym) | Difluoromethoxy | 1100 |

| C-O-C stretch | Ether | 1250 |

| Pyridine ring stretch | Aromatic ring | 1580, 1470 |

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are paramount in understanding its reactivity and potential interactions with biological targets. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Computational Protocol: Electronic Structure Analysis

The electronic properties are calculated from the optimized molecular geometry.

Experimental Protocol:

-

Methodology: Single-point energy calculations are performed using the optimized geometry at the B3LYP/6-311G+(d,p) level of theory.

-

Properties Calculated:

-

HOMO and LUMO Energies: These frontier molecular orbitals are crucial for determining the electronic transition properties and reactivity of the molecule.[10][11][12][13] The HOMO-LUMO energy gap is an indicator of chemical stability.[6][14]

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This is a valuable tool in drug design for understanding potential intermolecular interactions.[15][16][17][18][19]

-

-

Software: Gaussian, Spartan, or similar quantum chemistry software can be used for these calculations and visualizations.

Data Presentation: Key Electronic Properties (Hypothetical Data)

| Property | Hypothetical Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for representing complex workflows and relationships in a clear and concise manner. The following diagrams were generated using the DOT language.

Caption: Computational chemistry workflow for novel compounds.

Caption: Relationship between molecular properties and drug development.

Conclusion and Future Directions

This technical guide has outlined a prospective theoretical study of this compound, providing a framework for its in-silico characterization. The proposed computational protocols, based on established methods for similar compounds, would yield valuable data on the molecule's geometry, vibrational frequencies, and electronic properties. These findings would be instrumental in predicting its reactivity, stability, and potential for intermolecular interactions, thereby guiding its synthesis and experimental evaluation. The integration of such theoretical studies into the early stages of drug discovery can significantly streamline the identification and optimization of promising lead compounds. Future work should focus on the synthesis of this compound to validate these theoretical predictions through experimental techniques such as X-ray crystallography, NMR, and IR spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HOMO-LUMO approach to Electrophilic reactivity [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. wuxibiology.com [wuxibiology.com]

- 13. irjweb.com [irjweb.com]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(Difluoromethoxy)nicotinonitrile Structural Analogues for Researchers and Drug Development Professionals

Core Abstract: The 2-(difluoromethoxy)nicotinonitrile scaffold is an emerging pharmacophore in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The incorporation of a difluoromethoxy group offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of the parent nicotinonitrile structure, often leading to enhanced metabolic stability and bioactivity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogues of this compound, with a primary focus on their anticancer and antiviral applications. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this promising area.

Introduction

Nicotinonitrile derivatives, a class of pyridine-based compounds, have garnered considerable attention in drug discovery due to their versatile biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position of the nicotinonitrile ring system is a key chemical modification. This group can serve as a bioisostere for a methoxy or hydroxyl group, offering improved metabolic stability and lipophilicity, which can favorably impact a compound's pharmacokinetic profile. This guide explores the structural analogues of this compound, summarizing current knowledge and providing practical information for researchers in the field.

Synthesis of this compound Analogues

The primary synthetic route to this compound and its analogues involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a readily available 2-halonicotinonitrile, most commonly 2-chloronicotinonitrile, as the starting material.

A plausible synthetic pathway is outlined below:

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogues via SNAr

This protocol is a generalized procedure based on established methods for the synthesis of related 2-alkoxypyridines.

-

Generation of the Difluoromethoxide Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is added. A base, for instance, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is then carefully added under a nitrogen atmosphere. The mixture is cooled to an appropriate temperature (e.g., 0 °C or -78 °C). A source of the difluoromethyl group, such as chlorodifluoromethane (ClCF₂H) or bromodifluoromethane (BrCF₂H), is then bubbled through the solution or added as a condensed liquid. The reaction is stirred for a specified time to allow for the in situ formation of the difluoromethoxide anion.

-

Nucleophilic Aromatic Substitution: To the solution containing the difluoromethoxide nucleophile, a solution of the 2-chloro-3-cyanopyridine derivative dissolved in the same anhydrous solvent is added dropwise at a controlled temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound analogue.

Biological Activities and Structure-Activity Relationships

Structural analogues of this compound are primarily investigated for their anticancer and antiviral activities. The pyridine-3-carbonitrile core is a known pharmacophore that can interact with various biological targets.

Anticancer Activity

Nicotinonitrile derivatives have shown promise as anticancer agents, with activities reported against a range of cancer cell lines. The introduction of the 2-difluoromethoxy group is anticipated to enhance the metabolic stability and cell permeability of these compounds, potentially leading to improved efficacy.

Table 1: In Vitro Anticancer Activity of Selected Nicotinonitrile Analogues

| Compound ID | Analogue Structure/Class | Cell Line | IC₅₀ (µM) | Reference |

| A-1 | Coumarinyl-nicotinonitrile | HepG2 | 28.60 | [1] |

| A-2 | Coumarinyl-nicotinonitrile | MCF-7 | 24.89 | [1] |

| B-1 | 2-phenylacrylonitrile derivative (1g2a) | HCT116 | 0.0059 | [2][3] |

| B-2 | 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 | 0.0078 | [2][3] |

| C-1 | 2-Difluoromethoxyestratriene bis-sulfamate | MCF-7 | 0.28 | [4] |

| C-2 | 2-Difluoromethoxyestratriene bis-sulfamate | MDA MB-231 | 0.74 | [4] |

Note: The compounds listed are structurally related but are not direct analogues of this compound. This data is presented to illustrate the potential anticancer activity of the broader nicotinonitrile class.

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent at other positions on the pyridine ring and the groups attached to the core structure significantly influences the anticancer potency.

-

The presence of a difluoromethoxy group at the 2-position is generally expected to improve metabolic stability compared to a methoxy group, which could translate to better in vivo efficacy.

Antiviral Activity

Pyridine-containing heterocycles are known to exhibit a broad spectrum of antiviral activities. While specific data on this compound analogues is limited, related compounds have been investigated for their potential to inhibit various viruses.

Mechanisms of Action

The anticancer effects of nicotinonitrile analogues are believed to be mediated through various mechanisms, with the inhibition of key signaling pathways and cellular processes being prominent.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy. Several heterocyclic compounds, including those with a pyridine core, have been reported to inhibit this pathway. It is hypothesized that this compound analogues may exert their anticancer effects by targeting key components of this pathway.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound analogues.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol provides a general procedure to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7 or HepG2) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound analogue for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and denature them by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Tubulin Polymerization Inhibition

Some acrylonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This represents another potential mechanism of action for this compound analogues.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), a GTP solution, and a tubulin stock solution.

-

Assay Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

-

Measurement: Measure the change in absorbance at 340 nm over time at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of the compound.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antiviral agents. The strategic incorporation of the difluoromethoxy group is a valuable approach to enhance the drug-like properties of nicotinonitrile derivatives. Future research should focus on the synthesis and biological evaluation of a broader range of analogues to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, particularly through studies on key signaling pathways like PI3K/Akt and processes such as tubulin polymerization, will be crucial for the rational design of more potent and selective therapeutic candidates. Further investigation into the in vivo efficacy and pharmacokinetic profiles of lead compounds is warranted to translate the in vitro findings into potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Difluoromethoxy)nicotinonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)nicotinonitrile, a fluorinated heterocyclic compound of interest to the pharmaceutical and medicinal chemistry sectors. The document details its commercial availability, physicochemical properties, a proposed synthetic pathway, and its potential applications in drug discovery and development.

Physicochemical Properties

This compound is a solid, fluorinated pyridine derivative. The introduction of the difluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.[1][2]

| Property | Value | Reference |

| CAS Number | 1214388-53-0 | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₄F₂N₂O | [3][5] |

| Molecular Weight | 170.12 g/mol | [3][5] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| Boiling Point (Predicted) | 235.2 ± 35.0 °C | [5] |

| Density (Predicted) | 1.34 g/cm³ | [5] |

| InChI Key | CLXJWFNKTDWPKP-UHFFFAOYSA-N | |

| SMILES | N#CC1=C(OC(F)F)N=CC=C1 | [4] |

Synthesis and Commercial Availability

A common route to nicotinonitrile derivatives involves the dehydration of the corresponding nicotinamide.[9] The introduction of the difluoromethoxy group can be achieved through the reaction of a hydroxyl precursor with a suitable difluoromethylating agent. A potential synthetic workflow is outlined below.

This compound is commercially available from several chemical suppliers, indicating that a scalable synthetic route has been established. Researchers can acquire this building block directly for their research and development needs.

Potential Suppliers:

-

BLD Pharmatech

-

Sigma-Aldrich[8]

-

Santa Cruz Biotechnology[7]

-

Proactive Molecular Research[10]

-

Laibo Chem[11]

-

Porphyrin-Systems[4]

Applications in Drug Discovery

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[12] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15][16]

The incorporation of a difluoromethoxy group is a common strategy in modern drug design to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The fluorine atoms can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1][2]

Given the established biological relevance of the nicotinonitrile core and the advantageous properties conferred by the difluoromethoxy group, this compound represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

Experimental Protocols

As no specific peer-reviewed publications detailing the synthesis and characterization of this compound were identified, detailed experimental protocols from cited literature cannot be provided. However, a general protocol for the characterization of a similar compound, 2-(Difluoromethoxy)-6-fluoropyridine, using LC-MS has been described and could be adapted.[17]

General Analytical Characterization Workflow:

Researchers procuring this compound should obtain a Certificate of Analysis from the supplier, which will provide lot-specific data on its purity and identity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed for full structural elucidation and purity confirmation.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1214388-53-0 [chemicalbook.com]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. This compound | 1214388-53-0 [amp.chemicalbook.com]

- 6. This compound | 1214388-53-0 [sigmaaldrich.cn]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. proactivemr.com [proactivemr.com]

- 11. 2-(difluoromethoxy)pyridine-3-carbonitrile , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]

- 14. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-(Difluoromethoxy)nicotinonitrile: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(difluoromethoxy)nicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-hydroxynicotinonitrile, via the hydrolysis of 2-chloronicotinonitrile. The subsequent difluoromethoxylation of 2-hydroxynicotinonitrile furnishes the desired product. This protocol offers a comprehensive guide with specific reaction parameters, reagent quantities, and purification methods, alongside a summary of expected yields and analytical data. A workflow diagram is included for enhanced clarity of the experimental procedure.

Introduction

The incorporation of fluorine-containing functional groups, such as the difluoromethoxy group, into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. The target compound, this compound, serves as a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Synthesis of 2-Hydroxynicotinonitrile by hydrolysis of 2-chloronicotinonitrile.

-

Step 2: Synthesis of this compound via difluoromethoxylation of 2-hydroxynicotinonitrile.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxynicotinonitrile

This procedure details the hydrolysis of 2-chloronicotinonitrile to produce 2-hydroxynicotinonitrile.

Materials:

-

2-Chloronicotinonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloronicotinonitrile in concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a duration sufficient to ensure complete hydrolysis of the starting material. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is adjusted to weakly acidic or neutral. This step should be performed in an ice bath to control the exothermic reaction.

-

The product, 2-hydroxynicotinonitrile, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to obtain 2-hydroxynicotinonitrile as a solid.

Step 2: Synthesis of this compound

This protocol describes the difluoromethoxylation of 2-hydroxynicotinonitrile using sodium chlorodifluoroacetate as the difluorocarbene precursor.

Materials:

-

2-Hydroxynicotinonitrile (from Step 1)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2-hydroxynicotinonitrile, cesium carbonate, and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF and deionized water to the flask via syringe.

-

Stir the mixture at room temperature for a designated period to ensure the formation of the corresponding pyridinolate salt.

-

Add sodium 2-chloro-2,2-difluoroacetate to the reaction mixture in one portion.

-

Heat the reaction mixture in an oil bath to a temperature that facilitates the decarboxylation of the chlorodifluoroacetate and subsequent reaction with the pyridinolate. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

| Step | Reactant(s) | Product | Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | 2-Chloronicotinonitrile | 2-Hydroxynicotinonitrile | Conc. HCl, Conc. NH₄OH | Water | Reflux | Varies | Not specified |

| 2 | 2-Hydroxynicotinonitrile | This compound | Sodium chlorodifluoroacetate, Cs₂CO₃ | DMF/Water | Elevated | Varies | Not specified |

Note: Specific quantitative data such as reaction times and yields are highly dependent on the reaction scale and specific laboratory conditions. The values provided are indicative and may require optimization.

Visualization of Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids and bases are corrosive and should be handled with extreme care.

-

Reactions involving heating should be monitored closely.

-

Proper waste disposal procedures should be followed for all chemical waste.

Application Notes and Protocols for the Characterization of 2-(Difluoromethoxy)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(Difluoromethoxy)nicotinonitrile, a key building block in pharmaceutical and agrochemical research. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are designed to ensure accurate identification, purity assessment, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reversed-phase HPLC method is generally suitable for this analysis.

Experimental Protocol

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, analytical grade

-

This compound reference standard

-

Sample of this compound for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase prior to use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 270 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total peak area.

Data Presentation

| Parameter | Value |

| Column | C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time (Expected) | ~ 4.5 min (This is an estimated value and will vary) |

| Purity (Example) | > 99.5% |

Experimental Workflow

Caption: HPLC analysis workflow for this compound.